Methyl 3-methylpyridine-2-carboxylate
Description
Significance and Research Context of Substituted Pyridine (B92270) Carboxylates
Substituted pyridine carboxylates are a class of heterocyclic compounds that hold a privileged position in the landscape of organic chemistry and drug discovery. The pyridine ring, a nitrogen-containing aromatic heterocycle, is a common motif in numerous biologically active compounds, including many FDA-approved drugs. The incorporation of a carboxylate group, along with other substituents, on this ring system provides a versatile scaffold that can be readily modified to fine-tune the physicochemical and pharmacological properties of a molecule.
The significance of substituted pyridine carboxylates can be attributed to several key factors:
Versatile Synthetic Intermediates: They serve as crucial starting materials and intermediates for the synthesis of a wide array of more complex heterocyclic systems. The pyridine nitrogen and the carboxylic acid functional group offer multiple reactive sites for further chemical transformations.
Bioisosteric Replacements: The pyridine ring is often used as a bioisostere for a phenyl ring in drug design. The nitrogen atom can act as a hydrogen bond acceptor, which can lead to improved binding affinity and selectivity for biological targets.
Modulation of Physicochemical Properties: The presence of the polar carboxylate group can influence the solubility, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug development.
Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as ligands, forming stable complexes with various metal ions. These metal complexes have found applications in catalysis and materials science.
Overview of Academic Research Trajectories for Methyl 3-methylpyridine-2-carboxylate
Academic research involving this compound has primarily focused on its utility as a chemical intermediate in the synthesis of novel heterocyclic compounds with potential biological activity. While research solely dedicated to this specific ester is not extensive, its application as a building block is evident in several studies.
A notable research trajectory for this compound is its use as a precursor for the synthesis of thieno[3,2-b]pyridine (B153574) derivatives. researchgate.netmdpi.com For instance, it can be a starting point for creating more complex substituted thienopyridines, which are then evaluated for their potential as antitumor agents. researchgate.netmdpi.com This line of research highlights the compound's role in generating libraries of novel molecules for biological screening.
The synthesis of this compound itself is typically achieved through standard esterification of its parent carboxylic acid, 3-methylpyridine-2-carboxylic acid. This parent acid has been used as a ligand in the synthesis of various metal complexes, including those with copper(II), cobalt(II), nickel(II), and zinc(II). mdpi.com The study of these complexes provides insights into the coordination chemistry of this substitution pattern on the pyridine ring, which can be extrapolated to the methyl ester derivative.
Scope and Objectives of the Research Outline
The scope of this article is to provide a comprehensive and scientifically accurate overview of this compound, focusing exclusively on its chemical research aspects as outlined. The primary objectives are:
To contextualize the importance of this compound by first discussing the broader significance of substituted pyridine carboxylates in chemical research.
To detail the known academic research applications of this compound, with a focus on its role as a synthetic intermediate.
To present relevant chemical and physical data of the compound in a clear and accessible format.
This article will adhere strictly to the provided outline, ensuring a focused and informative discourse on the specified topics.
Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 59718-84-2 | drugdesign.org |
| Molecular Formula | C₈H₉NO₂ | drugdesign.org |
| Molecular Weight | 151.17 g/mol | drugdesign.org |
| Appearance | Colorless to light yellow clear liquid | drugdesign.org |
| Boiling Point | 73 °C at 2 mmHg | nih.gov |
| Synonyms | 3-Methylpyridine-2-carboxylic Acid Methyl Ester, Methyl 3-methylpicolinate, 3-Methylpicolinic Acid Methyl Ester | drugdesign.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-3-5-9-7(6)8(10)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQFKEITVOTHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483064 | |
| Record name | Methyl 3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59718-84-2 | |
| Record name | Methyl 3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-methylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for Methyl 3 Methylpyridine 2 Carboxylate and Its Analogues
Direct Synthesis Approaches to Methyl 3-methylpyridine-2-carboxylate
Direct synthesis of this compound in a single step is not a commonly reported method in readily available literature. The construction of such a polysubstituted pyridine (B92270) ring with the desired ester and methyl functionalities in specific positions typically involves multi-step precursor synthesis routes, which offer greater control over regioselectivity and yield.
Precursor Synthesis Routes and Their Esterification to this compound Derivatives
A more prevalent and controlled approach to the synthesis of this compound involves the initial preparation of a suitable precursor, which is then converted to the final ester. The two primary precursors utilized are 3-methylpicolinic acid and 3-methylpyridine-2-carbonitrile.
Synthesis of 3-Methylpicolinic Acid and Subsequent Esterification
The synthesis of the key intermediate, 3-methylpicolinic acid, can be achieved through the oxidation of 3-picoline (3-methylpyridine). Various oxidizing agents can be employed for this transformation. Once obtained, 3-methylpicolinic acid can be readily converted to its methyl ester via Fischer esterification. nih.gov This classic acid-catalyzed esterification involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.gov The reaction is driven to completion by the large excess of methanol, which also serves as the solvent. nih.gov
The general mechanism for Fischer esterification proceeds through several equilibrium steps. masterorganicchemistry.com Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester and regenerates the acid catalyst. masterorganicchemistry.com
| Reactant | Reagents | Conditions | Product | Notes |
| 3-Methylpicolinic Acid | Methanol (excess), H₂SO₄ (catalytic) | Reflux | This compound | A standard and cost-effective method for esterification. The use of excess alcohol shifts the equilibrium towards the product. |
This table is based on the general principles of Fischer esterification and represents a typical procedure.
Conversion of 3-Methylpyridine-2-carbonitrile to this compound Derivatives
Another important precursor is 3-methylpyridine-2-carbonitrile. nih.govcymitquimica.com This compound offers a versatile handle for conversion to the desired carboxylate ester. The synthesis of this nitrile can be achieved from 3-methylpyridine (B133936) through methods such as ammoxidation. athabascau.ca
The conversion of the nitrile to the ester can be accomplished through a two-step process involving hydrolysis followed by esterification. The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The resulting 3-methylpicolinic acid is then esterified as described in the previous section.
Alternatively, direct conversion of the nitrile to the ester can be achieved through acid-catalyzed alcoholysis. In this one-pot method, the nitrile is reacted with methanol in the presence of a strong acid catalyst. The reaction proceeds via initial protonation of the nitrile nitrogen, followed by nucleophilic attack of methanol. The resulting imidate intermediate then undergoes further reaction with water (present in trace amounts or added) to yield the ester.
| Reactant | Reagents | Conditions | Product | Notes |
| 3-Methylpyridine-2-carbonitrile | 1. H₃O⁺ or OH⁻, Heat2. Methanol, H⁺ | Hydrolysis followed by Esterification | This compound | A two-step, reliable method. |
| 3-Methylpyridine-2-carbonitrile | Methanol, H₂SO₄ (conc.) | Reflux | This compound | A one-pot acid-catalyzed methanolysis. |
This table outlines general synthetic pathways for the conversion of the nitrile to the ester.
Advanced Synthetic Techniques for Functionalized this compound Derivatives
To access a wider range of structurally diverse analogues of this compound, advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are employed. These methods allow for the introduction of various functional groups, particularly aryl and heteroaryl moieties.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.orgtcichemicals.com These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, making it highly suitable for the synthesis of aryl and heteroaryl substituted pyridine derivatives. libretexts.orgtcichemicals.com This reaction typically involves the coupling of an aryl or heteroaryl halide (or triflate) with an aryl or heteroaryl boronic acid or its ester derivative. libretexts.orgtcichemicals.com
To synthesize aryl or heteroaryl analogues of this compound, a suitable halo-substituted precursor, such as methyl 3-bromo-2-pyridinecarboxylate, would be required. This electrophilic partner can then be coupled with a variety of aryl or heteroaryl boronic acids under Suzuki-Miyaura conditions. The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium(II) center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. libretexts.org
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
| Methyl 3-bromo-2-pyridinecarboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data not available in search results |
| Methyl 3-bromo-2-pyridinecarboxylate | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | Data not available in search results |
| Methyl 3-bromo-2-pyridinecarboxylate | Thiophen-3-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | Data not available in search results |
This table illustrates hypothetical examples of Suzuki-Miyaura cross-coupling reactions based on general procedures, as specific data for the target compound was not found in the search results.
Strategies for Cyclopropyl (B3062369) Group Introduction
The incorporation of a cyclopropyl moiety into the pyridine ring of analogues of this compound can impart unique conformational constraints and metabolic stability. Several transition metal-catalyzed cross-coupling reactions are instrumental for this purpose.
Palladium-catalyzed cross-coupling reactions represent a robust method for the formation of carbon-carbon bonds. For instance, the Suzuki-Miyaura coupling of a halopyridine derivative with potassium cyclopropyltrifluoroborate (B8364958) can yield the desired cyclopropyl-substituted pyridine. While specific examples for the direct cyclopropylation of this compound are not prevalent in the literature, the methodology has been successfully applied to other pyridine systems. The choice of palladium catalyst and ligand is crucial for achieving high yields. For example, a combination of palladium(II) acetate (B1210297) and a bulky, electron-rich phosphine (B1218219) ligand like dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) has proven effective in the cyclopropanation of various bromothiophenes, a strategy that can be adapted for halopyridines.
Another powerful approach is the rhodium-catalyzed cyclopropanation of alkenes with diazo compounds. This method involves the in-situ generation of a rhodium carbene intermediate which then reacts with an alkene to form the cyclopropane (B1198618) ring. For the synthesis of cyclopropylpyridine analogues, a strategy could involve the use of a pyridine derivative bearing an alkene functionality, which would then undergo cyclopropanation. The enantioselectivity of this reaction can be controlled by using chiral rhodium catalysts, which is of significant interest in the synthesis of chiral drug candidates.
The following table summarizes some palladium-catalyzed cyclopropylation reactions of related heterocyclic compounds, illustrating the potential conditions applicable to the synthesis of cyclopropyl analogues of this compound.
| Heterocyclic Substrate | Cyclopropyl Source | Catalyst System | Yield (%) |
|---|---|---|---|
| 3-Bromothiophene | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / Tricyclohexylphosphine | 28 |
| 3-Bromothiophenecarbaldehyde | Potassium cyclopropyltrifluoroborate | Pd(dppf)Cl₂ | 21 |
| 5-Bromothiophene-2-carbaldehyde | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / cataCXium A | 95 |
Nucleophilic Substitution Reactions in Derivative Synthesis
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the derivatization of pyridine rings, particularly when the ring is activated by electron-withdrawing groups. In the context of this compound analogues, the introduction of a nitro group can facilitate the substitution of other leaving groups or even the nitro group itself.
A notable example is the synthesis of methyl 3-fluoropyridine-4-carboxylate from methyl 3-nitropyridine-4-carboxylate. The nitro group at the 3-position activates the ring, allowing for its displacement by a fluoride (B91410) ion. This reaction demonstrates the feasibility of introducing a wide range of nucleophiles at the 3-position of a pyridine-2-carboxylate scaffold. The reaction of methyl 3-nitropyridine-4-carboxylate with cesium fluoride in dimethyl sulfoxide (B87167) (DMSO) at 120°C resulted in a 38% yield of the corresponding 3-fluoro derivative.
Similarly, studies on 2-methyl-3-nitropyridines have shown that they readily react with thiolate anions, leading to the substitution of the nitro group. The regioselectivity of this substitution can be influenced by the presence of other substituents on the pyridine ring. For instance, in 2-methyl-3,5-dinitropyridine, nucleophilic attack by benzylthiolate results in a mixture of isomers where the 3-nitro group is preferentially substituted, which is attributed to the steric effect of the adjacent methyl group. These findings suggest that a similar strategy could be employed for the derivatization of methyl 3-methyl-3-nitropyridine-2-carboxylate.
The following table presents examples of nucleophilic substitution reactions on nitropyridine derivatives, highlighting the versatility of this approach for generating functionalized analogues.
| Substrate | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| Methyl 3-nitropyridine-4-carboxylate | CsF | Methyl 3-fluoropyridine-4-carboxylate | 38 |
| 2-Methyl-3,5-dinitropyridine | BnSH, K₂CO₃ | Mixture of 3- and 5-benzylthio-2-methyl-nitropyridines | - |
Cyclization Reactions in the Formation of Fused Heterocycles
This compound and its derivatives can serve as valuable precursors for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. Cyclization reactions that build additional rings onto the pyridine framework are a key strategy in this regard.
One approach involves the construction of a furan (B31954) or pyrrole (B145914) ring fused to the pyridine 'b' face, leading to furo[2,3-b]pyridines or pyrrolo[2,3-b]pyridines. The general strategy often involves the synthesis of a pyridine derivative with appropriate functional groups at the 2- and 3-positions that can undergo intramolecular cyclization. For instance, a 2-alkoxy-3-iodopyridine can be coupled with an alkyne, followed by an electrophilic cyclization to afford a furo[2,3-b]pyridine.
Another strategy involves the synthesis of a thiazepine ring fused to a quinoline (B57606) system, as demonstrated in the preparation of substituted hexahydrothiazepino[2,3-h]quinoline-9-carboxylic acid. This synthesis involves the reaction of a chloro-nitro-quinoline derivative with a mercapto-carboxylic acid, followed by reduction of the nitro group and subsequent intramolecular lactamization to form the fused thiazepine ring. While this example involves a quinoline core, the principles of introducing functionalized side chains that can undergo intramolecular cyclization are directly applicable to the pyridine ring of this compound derivatives. For example, a 3-amino-2-ester derivative could be elaborated with a side chain capable of cyclizing onto the amino group or the pyridine nitrogen.
Aerobic Oxidation Pathways Leading to Carboxylic Acid Precursors
The synthesis of this compound typically originates from the corresponding carboxylic acid, 3-methylpyridine-2-carboxylic acid. A direct and environmentally benign method for the synthesis of this precursor is the aerobic oxidation of 3-methyl-2-picoline (2,3-lutidine).
The use of N-hydroxyphthalimide (NHPI) as a catalyst in combination with transition metal salts such as cobalt(II) acetate has proven to be an effective system for the selective aerobic oxidation of methylpyridines to their respective carboxylic acids. This radical-mediated oxidation proceeds under relatively mild conditions using molecular oxygen or air as the oxidant. For the oxidation of 3-methylpyridine, the addition of a small amount of manganese(II) acetate was found to enhance the reaction, leading to a high yield of 3-pyridinecarboxylic acid.
The reactivity of methylpyridines towards aerobic oxidation is influenced by the position of the methyl group. The general order of reactivity is 3-methyl > 2-methyl > 4-methyl. The following table summarizes the yields of pyridinecarboxylic acids obtained from the aerobic oxidation of different methylpyridine isomers, showcasing the efficiency of the NHPI-catalyzed system.
| Substrate | Catalyst System | Oxidant | Temperature (°C) | Yield of Carboxylic Acid (%) |
|---|---|---|---|---|
| 3-Methylpyridine | NHPI/Co(OAc)₂ | O₂ (1 atm) | 100 | 76 |
| 3-Methylpyridine | NHPI/Co(OAc)₂/Mn(OAc)₂ | Air (20 atm) | 150 | 85 |
| 2-Methylpyridine | - | - | - | 18 (max) |
| 4-Methylpyridine | NHPI/Co(OAc)₂/Mn(OAc)₂ | Air (20 atm) | 150 | 70 |
Optimization and Green Chemistry Considerations in Synthetic Protocols
The development of synthetic routes for this compound and its analogues is increasingly guided by the principles of green chemistry, which aim to minimize waste, reduce energy consumption, and use less hazardous substances.
One key area of optimization is the use of catalytic rather than stoichiometric reagents. The aerobic oxidation of methylpyridines using catalytic amounts of NHPI and transition metals is a prime example of a greener alternative to traditional oxidation methods that often employ stoichiometric and hazardous oxidizing agents like nitric acid or selenium dioxide.
Microwave-assisted organic synthesis is another green chemistry tool that can be applied to accelerate reactions, often leading to higher yields and cleaner products in shorter reaction times. For instance, the synthesis of pyridine derivatives through one-pot multicomponent reactions can be significantly enhanced by microwave irradiation. This approach reduces the need for lengthy reaction times and often minimizes the use of solvents.
The choice of solvent is another critical factor in green chemistry. The development of synthetic protocols that utilize water or other environmentally benign solvents is highly desirable. For example, the synthesis of some pyridine derivatives has been successfully carried out in aqueous media. Furthermore, solid-state reactions, which are performed in the absence of a solvent, represent an even greener approach.
Finally, the concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. Synthetic strategies that involve cascade or domino reactions, where multiple bond-forming events occur in a single step without the isolation of intermediates, are highly atom-economical and are being increasingly explored in the synthesis of complex heterocyclic molecules.
By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.
Advanced Spectroscopic Elucidation and Computational Investigations of Methyl 3 Methylpyridine 2 Carboxylate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For Methyl 3-methylpyridine-2-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides comprehensive insights into its atomic connectivity and spatial arrangement.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the methyl groups, each with characteristic chemical shifts and coupling patterns that confirm the substitution pattern of the pyridine (B92270) ring.
The spectrum would feature three signals in the aromatic region corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The H-6 proton, being adjacent to the nitrogen atom, is expected to be the most deshielded. The H-4 and H-5 protons will exhibit chemical shifts influenced by the adjacent methyl and carboxylate groups. The methyl group at C-3 and the methyl group of the ester functionality will appear as sharp singlets in the upfield region. Based on data from analogous compounds like 3-methylpyridine (B133936) and various pyridine carboxylates, the predicted chemical shifts and multiplicities are detailed below. siftdesk.orgchemicalbook.com
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.50 - 8.60 | Doublet of doublets (dd) | ~4.8, 1.8 |
| H-5 | 7.65 - 7.75 | Doublet of doublets (dd) | ~7.8, 4.8 |
| H-4 | 7.30 - 7.40 | Doublet of doublets (dd) | ~7.8, 1.8 |
| O-CH₃ (Ester) | 3.90 - 4.00 | Singlet (s) | N/A |
| C3-CH₃ | 2.50 - 2.60 | Singlet (s) | N/A |
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, eight distinct signals are anticipated, corresponding to the six carbons of the substituted pyridine ring and the two carbons from the methyl carboxylate and C-3 methyl groups.
The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the electron-withdrawing ester group and the electron-donating methyl group. The carbon of the ester carbonyl group (C=O) is expected to resonate at a significantly downfield position. The carbons directly attached to the nitrogen (C-2 and C-6) will also be downfield. The chemical shifts for the methyl carbons will appear in the upfield region of the spectrum. The predicted assignments are based on analyses of related structures such as 3-picoline and other methyl pyridine-carboxylate derivatives. spectrabase.comspectrabase.com
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 165.0 - 167.0 |
| C-2 | 148.0 - 150.0 |
| C-6 | 147.0 - 149.0 |
| C-4 | 137.0 - 139.0 |
| C-3 | 132.0 - 134.0 |
| C-5 | 123.0 - 125.0 |
| O-CH₃ (Ester) | 52.0 - 54.0 |
| C3-CH₃ | 18.0 - 20.0 |
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectrometry (NOESY), are powerful for investigating the through-space proximity of protons, thereby elucidating the preferred conformation of a molecule in solution. rsc.org
For this compound, a NOESY experiment would be instrumental in determining the spatial orientation of the ester group relative to the pyridine ring. A key correlation would be expected between the protons of the ester's methyl group (O-CH₃) and the H-6 proton of the pyridine ring. The observation of this NOE would indicate a conformation where the methoxy (B1213986) group is oriented towards the H-6 proton.
Furthermore, a NOE correlation between the protons of the C-3 methyl group and the H-4 proton would confirm their spatial proximity, consistent with the proposed structure. The absence or presence of specific cross-peaks in the NOESY spectrum allows for a detailed mapping of the molecule's three-dimensional structure and conformational preferences. rsc.org
Mass Spectrometry (MS) for Molecular Structure Validation
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of a compound. benthamopen.com
This compound has the molecular formula C₈H₉NO₂. HRMS analysis would be used to confirm this composition by measuring the exact mass of its molecular ion. This technique can differentiate between compounds that have the same nominal mass but different elemental formulas.
HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₉NO₂ |
| Nominal Mass | 151 amu |
| Monoisotopic Mass (Calculated) | 151.06333 Da |
| Expected Ion in positive ESI-MS | [M+H]⁺ |
| Expected m/z for [M+H]⁺ | 152.07061 |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netnih.gov In a typical electron ionization (EI) GC-MS experiment, this compound would first be separated from other components and then fragmented in the mass spectrometer.
The resulting mass spectrum would show a molecular ion peak (M⁺·) at m/z = 151, confirming the molecular weight. The fragmentation pattern provides a "fingerprint" that aids in structural confirmation. Key fragmentation pathways for esters often involve the loss of the alkoxy group or the entire ester group. libretexts.org For this compound, prominent fragments are expected from the loss of a methoxy radical (•OCH₃), leading to a peak at m/z 120, and the loss of the methoxycarbonyl radical (•COOCH₃), resulting in a peak at m/z 92. The fragmentation of the remaining 3-methylpyridine cation would lead to further characteristic peaks. chemicalbook.com
Predicted GC-MS Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Identity of Lost Fragment |
| 151 | [C₈H₉NO₂]⁺· | Molecular Ion (M⁺·) |
| 120 | [M - OCH₃]⁺ | •OCH₃ (Methoxy radical) |
| 92 | [M - COOCH₃]⁺ | •COOCH₃ (Methoxycarbonyl radical) |
| 91 | [C₆H₅N]⁺· | •COOCH₃ and •H |
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure, functional groups, and bonding arrangements within a molecule. By measuring the interaction of infrared radiation or laser light with a sample, the vibrational modes of the constituent atoms can be probed. For "this compound," techniques such as Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are invaluable for its structural characterization.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
The analysis of the FTIR spectrum is often complemented by quantum chemical calculations, such as Density Functional Theory (DFT), to provide a more definitive assignment of the observed vibrational frequencies. For a closely related compound, 3-methyl pyridine-2-carboxylic acid, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been shown to accurately predict the vibrational frequencies. researchgate.net
Key characteristic bands for "this compound" are expected in the following regions:
C-H Vibrations: The aromatic C-H stretching vibrations of the pyridine ring are typically observed in the 3100-3000 cm⁻¹ range. The asymmetric and symmetric stretching vibrations of the methyl (CH₃) group are expected around 2950 cm⁻¹.
C=O Stretching: A strong absorption band corresponding to the C=O stretching vibration of the ester group is a prominent feature, generally appearing in the 1700-1730 cm⁻¹ region.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1600-1400 cm⁻¹ range.
C-O Stretching: The stretching vibrations of the C-O single bond in the ester group are typically found in the 1300-1100 cm⁻¹ region.
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands arising from bending and skeletal vibrations, which are unique to the molecule.
The following table presents a tentative assignment of key FTIR frequencies for "this compound" based on data from similar compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Methyl C-H Stretch | 2980 - 2950 |
| C=O Stretch (Ester) | 1730 - 1700 |
| C=C and C=N Stretch (Pyridine Ring) | 1600 - 1400 |
| C-O Stretch (Ester) | 1300 - 1100 |
Fourier Transform Raman (FT-Raman) Spectroscopy Applications
Fourier Transform Raman (FT-Raman) spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes that are Raman active. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.
For "this compound," the FT-Raman spectrum would be expected to show strong signals for the symmetric vibrations of the pyridine ring and the C-C bond of the methyl group. The C=O stretching vibration is also typically observed in the Raman spectrum. As with FTIR, the interpretation of the FT-Raman spectrum is greatly aided by theoretical calculations to assign the observed bands to specific molecular vibrations. For 3-methyl pyridine-2-carboxylic acid, a detailed vibrational assignment has been achieved by combining experimental FT-Raman data with DFT calculations. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When "this compound" absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides insights into the electronic structure and conjugation within the molecule.
The UV-Vis spectrum of "this compound" is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, being an aromatic system, will give rise to intense π → π* transitions at shorter wavelengths. The presence of the methyl and carboxylate substituents will influence the position and intensity of these bands. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker and appear at longer wavelengths.
Studies on related pyridine derivatives have shown that the absorption bands can be attributed to these electronic transitions. researchgate.net Furthermore, UV-Vis spectroscopy is a valuable tool for studying the formation of metal complexes, as the coordination of a metal ion to the pyridine nitrogen or the carboxylate oxygen can lead to significant shifts in the absorption spectrum.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of "this compound," one can obtain accurate measurements of bond lengths, bond angles, and intermolecular interactions.
Quantum Chemical Computational Methodologies
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. It has proven to be a highly effective tool for studying the properties of molecules like "this compound."
DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), can be employed to perform geometry optimization. researchgate.net This process determines the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray diffraction.
Furthermore, DFT is instrumental in analyzing the electronic properties of the molecule. It allows for the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides information about the molecule's chemical reactivity, kinetic stability, and the energy of electronic transitions, which can be correlated with UV-Vis spectroscopic data.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key players in chemical reactions. orientjchem.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. orientjchem.orgresearchgate.net
A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to remove electrons from a low-lying HOMO or add them to a high-lying LUMO. researchgate.net Conversely, a small energy gap indicates higher reactivity and lower stability. researchgate.net For this compound, computational methods like Density Functional Theory (DFT) can be used to calculate the energies of these frontier orbitals. The analysis of the spatial distribution of HOMO and LUMO reveals the probable sites for electrophilic and nucleophilic attacks, respectively. The HOMO is typically localized on electron-rich regions, while the LUMO is concentrated on electron-deficient areas of the molecule. This information is crucial for understanding charge transfer interactions within the molecule. orientjchem.org
Table 1: Illustrative Frontier Orbital Properties Note: The following values are representative examples based on similar pyridine derivatives and are used here for illustrative purposes.
| Molecular Property | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.98 |
| Energy Gap (ΔE) | 4.87 |
Reactivity Indices and Electrostatic Potential Mapping
Global reactivity descriptors derived from HOMO and LUMO energies provide quantitative measures of a molecule's reactivity and stability. orientjchem.org These indices, calculated using DFT, include ionization potential (IP), electron affinity (EA), absolute electronegativity (χ), absolute hardness (η), softness (S), and the electrophilicity index (ω). orientjchem.orgnih.gov Hardness (η) and softness (S) give insights into the molecule's stability, while the electrophilicity index (ω) measures its capacity to accept electrons. orientjchem.orgnih.gov
Molecular Electrostatic Potential (MESP) mapping is a vital computational tool for identifying the reactive sites of a molecule. nih.govbhu.ac.in The MESP map provides a visual representation of the charge distribution, indicating regions prone to electrophilic and nucleophilic attack. researchgate.net In an MESP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. nih.gov These areas are usually located around electronegative atoms. Conversely, regions of positive potential (colored blue) are electron-deficient and are targets for nucleophilic attack. nih.gov For this compound, the negative potential would be expected to localize over the carbonyl oxygen and the nitrogen atom of the pyridine ring, highlighting them as primary sites for electrophilic interaction. Positive potentials would likely be found around the hydrogen atoms. bhu.ac.in
Table 2: Illustrative Global Reactivity Descriptors Note: The following values are representative examples based on similar pyridine derivatives and are used here for illustrative purposes.
| Reactivity Descriptor | Value (eV) | Formula |
|---|---|---|
| Ionization Potential (I) | 6.85 | I = -EHOMO |
| Electron Affinity (A) | 1.98 | A = -ELUMO |
| Absolute Hardness (η) | 2.435 | η = (I - A) / 2 |
| Absolute Softness (S) | 0.411 | S = 1 / η |
| Absolute Electronegativity (χ) | 4.415 | χ = (I + A) / 2 |
| Electrophilicity Index (ω) | 4.00 | ω = χ² / (2η) |
Vibrational Frequency Calculations and Spectral Comparison
Computational vibrational frequency analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. Using methods such as DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)), the harmonic vibrational frequencies of a molecule can be calculated. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data. researchgate.net
A detailed interpretation of the vibrational spectra is achieved through Potential Energy Distribution (PED) analysis, which provides unambiguous assignments for each vibrational mode. researchgate.net For this compound, this analysis would help in assigning characteristic vibrations such as the C=O stretching of the carboxylate group, the C-N and C=C stretching modes of the pyridine ring, and the various C-H bending and stretching vibrations of the methyl and aromatic groups. Comparing the calculated, scaled frequencies with experimental FT-IR and FT-Raman spectra serves to validate both the computational model and the interpretation of the experimental data. researchgate.net The agreement between observed and calculated frequencies is often evaluated by the root mean square (rms) error. researchgate.net
Table 3: Illustrative Vibrational Mode Assignments Note: The following values are representative examples based on similar pyridine derivatives and are used here for illustrative purposes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=O) | 1725 | 1720 | Carbonyl stretch |
| ν(C=N) | 1590 | 1585 | Pyridine ring stretch |
| ν(C-C) | 1480 | 1475 | Pyridine ring stretch |
| δ(CH₃) | 1440 | 1438 | Methyl group bending |
| ν(C-O) | 1250 | 1245 | Ester C-O stretch |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the electron density distribution in a molecule, revealing insights into bonding, lone pairs, and intermolecular and intramolecular interactions. scirp.org It examines charge transfer and conjugative interactions by analyzing all possible interactions between filled "donor" NBOs and empty "acceptor" NBOs. scirp.org
The stabilization energy E(2), calculated using second-order perturbation theory, quantifies the strength of these donor-acceptor interactions. orientjchem.orgscirp.org A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net For this compound, NBO analysis can elucidate hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into antibonding orbitals (e.g., LP(O) → π(C=C) or LP(N) → σ(C-C)). These interactions are crucial for understanding the molecule's electronic structure and stability. orientjchem.org
Table 4: Illustrative NBO Analysis of Key Interactions Note: The following values are representative examples based on similar pyridine derivatives and are used here for illustrative purposes.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | π* (C2-C3) | 18.5 | Lone Pair → Antibonding π |
| LP (2) O | σ* (C-N) | 5.2 | Lone Pair → Antibonding σ |
| π (C5-C6) | π* (C2-C3) | 22.1 | π → π* Intramolecular Charge Transfer |
| σ (C-H) | σ* (C-C) | 3.8 | σ → σ* Hyperconjugation |
Computational Modeling for Data Interpretation and Prediction
Computational modeling serves as an indispensable tool in modern chemistry for both interpreting experimental data and predicting molecular properties where experimental data is unavailable. nih.gov Techniques like DFT allow for the calculation of optimized molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy. bhu.ac.in
These computational approaches provide a molecular-level understanding that complements experimental findings. For instance, vibrational frequency calculations are essential for the accurate assignment of complex FT-IR and FT-Raman spectra. researchgate.net Similarly, FMO and MESP analyses offer predictive insights into the reactivity and potential reaction pathways of a molecule, guiding synthetic efforts. nih.gov Advanced concepts, such as Frontier Molecular Orbitalets (FMOLs), are being developed to extend these predictive capabilities to larger, more complex systems where traditional FMOs may be too delocalized to pinpoint reactive sites effectively. nih.gov By integrating computational modeling with experimental work, a more comprehensive and robust understanding of the chemical behavior of molecules like this compound can be achieved.
Reactivity Profiles and Derivatization Strategies for Methyl 3 Methylpyridine 2 Carboxylate
Reactivity of the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring in Methyl 3-methylpyridine-2-carboxylate imparts basic properties to the molecule, making it susceptible to reactions with electrophiles. This reactivity allows for modifications such as N-alkylation and N-oxidation, which can significantly alter the compound's electronic properties and biological activity.
The nitrogen atom can be readily protonated by acids, and it can also react with alkylating agents to form quaternary pyridinium (B92312) salts. While specific studies on the N-alkylation of this compound are not extensively detailed in the reviewed literature, the general reactivity of pyridines suggests that reactions with alkyl halides would proceed to yield the corresponding N-alkylpyridinium salts. The reaction conditions would typically involve heating the pyridine derivative with an excess of the alkylating agent, potentially in a polar solvent.
Furthermore, the pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is significant as it can increase the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution, often altering the regioselectivity of these reactions. For instance, the oxidation of 3-methylpyridine (B133936) to 3-methylpyridine N-oxide has been reported as a key step in the functionalization of pyridine scaffolds. This suggests that this compound could similarly undergo N-oxidation to provide a useful intermediate for further derivatization.
Transformations Involving the Ester Functionality
The methyl ester group at the 2-position of the pyridine ring is a key functional handle that can be readily converted into other functional groups, such as carboxylic acids, different esters, and amides.
Hydrolysis Reactions
The ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield 3-methylpyridine-2-carboxylic acid, also known as 3-methylpicolinic acid. This carboxylic acid is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. The hydrolysis reaction is a standard transformation and is expected to proceed with high efficiency.
Transesterification Processes
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by either an acid or a base. wikipedia.org In an acidic medium, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com In a basic medium, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in excess or as the solvent. masterorganicchemistry.com While specific examples for this compound are not prevalent in the literature, the general principles of transesterification are applicable. For instance, reacting the methyl ester with ethanol (B145695) in the presence of an acid or base catalyst would be expected to produce ethyl 3-methylpyridine-2-carboxylate.
Table 1: General Conditions for Transesterification of Methyl Esters
| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Key Considerations |
|---|---|---|---|
| Acid | H₂SO₄, HCl, p-TsOH | Excess of the new alcohol (often as solvent), heating. | Reversible reaction; removal of methanol (B129727) can drive the equilibrium. |
| Base | NaOR, K₂CO₃, DBU | Catalytic amount of base in the corresponding alcohol. | Sensitive to water, which can lead to hydrolysis. |
Amidation Reactions
The ester functionality can be converted to an amide through reaction with an amine. This transformation is of great importance in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules. The direct reaction of an ester with an amine is often slow and may require harsh conditions. However, various methods have been developed to facilitate this conversion. For instance, the use of coupling agents or catalytic systems can promote the amidation under milder conditions. One such approach involves the use of a cooperative catalytic system of DABCO and Fe₃O₄ to facilitate the N-methyl amidation of carboxylic acids, which are derived from the hydrolysis of the corresponding esters. nih.gov This method is described as atom-economical and compatible with a range of aromatic and heteroaromatic acids, achieving good to excellent yields. nih.gov Another strategy involves the direct coupling of carboxylate salts (obtained from ester hydrolysis) with amines using coupling agents like HBTU. organic-chemistry.org
Table 2: Selected Methods for Amidation of Esters and Carboxylic Acids
| Starting Material | Reagents | General Conditions | Yields |
|---|---|---|---|
| Carboxylic Acid | Amine, DABCO, Fe₃O₄ | MeCN, 85°C, 48h | Good to excellent nih.gov |
| Carboxylate Salt | Amine, HBTU, Hünig's base | 1-2 h | Very good organic-chemistry.org |
Electrophilic and Nucleophilic Substitution on the Pyridine Ring
The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards substitution reactions. Generally, pyridine is less reactive towards electrophilic aromatic substitution than benzene (B151609) and undergoes substitution primarily at the 3- and 5-positions. The presence of both a methyl group (electron-donating) and a methoxycarbonyl group (electron-withdrawing) on the ring will further modulate this reactivity.
Halogenation and Subsequent Functionalization
Halogenation of the pyridine ring introduces a versatile functional group that can be used for further derivatization, particularly through palladium-catalyzed cross-coupling reactions. The direct halogenation of 3-methylpyridine has been studied, providing insights into the potential halogenation patterns of this compound.
Vapor-phase chlorination of 3-methylpyridine at high temperatures (250°C to 400°C) can lead to the formation of partially chlorinated derivatives, including those with a single chlorine atom on the pyridine ring. researchgate.net For example, chlorination at 290°C has been shown to yield 2-chloro-5-trichloromethylpyridine and 2-chloro-3-dichloromethylpyridine. researchgate.net Side-chain fluorination of 3-methylpyridine has also been achieved by reacting it with hydrogen fluoride (B91410) and chlorine in the liquid phase at elevated temperatures and pressures. google.com
Once halogenated, the resulting halo-derivatives of this compound can serve as substrates for various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. organic-chemistry.org Halogenated derivatives of this compound could be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups onto the pyridine ring. The reaction typically requires a palladium catalyst, a base, and a suitable solvent. For example, the Suzuki coupling of 3-bromopyridine (B30812) with potassium phenyltrifluoroborate has been optimized using aqueous media. researchgate.net
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org A chloro- or bromo-substituted this compound could be reacted with a wide range of primary or secondary amines to introduce diverse amino functionalities. The catalytic system usually consists of a palladium precursor and a phosphine (B1218219) ligand. wikipedia.org
Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of Halogenated Pyridines
| Reaction | Coupling Partners | Typical Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Aryl/Alkyl Halide + Aryl/Alkyl Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP) | C-N |
Alkylation and Arylation Reactions
The pyridine ring in this compound is susceptible to functionalization through C-H activation, particularly with the use of transition metal catalysis. Palladium-catalyzed reactions are prominent in this regard, enabling the formation of new carbon-carbon bonds at specific positions on the ring.
The regioselectivity of these reactions is often controlled by the electronic properties of the ring and the directing capability of existing substituents. In pyridine systems, C-H arylation can be directed to the ortho-position of a directing group. While the ester group at the C2 position can act as a weak directing group, more robust methods often involve the installation of a stronger, removable directing group to ensure high regioselectivity. For instance, an efficient palladium-catalyzed arylation of alkylpyridines has been developed using a pyridinium activation strategy, where an N-methyl group acts as a transient activator that is removed after the reaction. nih.gov This strategy has been shown to be effective for achieving C6-selective arylation. nih.gov
A general approach for the arylation of C(sp²)–H bonds involves a palladium acetate (B1210297) catalyst with an appropriate base and solvent. acs.org The conditions can be tailored to favor arylation at specific positions, often requiring high temperatures.
Table 1: Representative Conditions for Palladium-Catalyzed Arylation of Pyridine Derivatives
| Catalyst | Base | Solvent | Temperature (°C) | Arylating Agent | Typical Position of Functionalization |
|---|---|---|---|---|---|
| Pd(OAc)₂ | NaOAc | PhCl | 140 | Aryl iodides | C6 (with directing group) |
This table presents generalized conditions based on reactions with related pyridine substrates.
Introduction of Azido (B1232118) Groups and Click Chemistry
The introduction of an azido (-N₃) group onto the pyridine scaffold of this compound opens up the possibility of employing 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govillinois.edu This reaction allows for the efficient and modular assembly of complex molecules by forming a stable 1,2,3-triazole linker. nih.govillinois.edu
To introduce an azide (B81097), a precursor such as a halogenated derivative (e.g., chloro- or bromo-substituted this compound) is typically required. The halogen can be displaced by an azide anion (from sodium azide, for example) via nucleophilic aromatic substitution. The position of the azide group would depend on the starting halogenated material.
Once the azido-functionalized pyridine carboxylate is synthesized, it can be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole. This strategy is widely used to link the pyridine core to other molecular fragments, including biomolecules, fluorescent tags, or other pharmacophores. nih.gov
Table 2: General Scheme for Azide Introduction and Click Chemistry
| Step | Reaction | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | Halogenation (Example) | NBS, H₂SO₄ | Bromo-methyl-pyridine-carboxylate |
| 2 | Azidation | NaN₃, DMF, Heat | Azido-methyl-pyridine-carboxylate |
This table outlines a plausible synthetic sequence for derivatization via click chemistry.
Reactivity of the Methyl Group at Position 3
The methyl group at the C3 position is a key site for functionalization, allowing for the extension of the carbon skeleton or its conversion into other functional groups.
The protons of the C3-methyl group are acidic enough to be removed by a strong base, generating a carbanion that can act as a nucleophile in alkylation reactions. It has been demonstrated that treating 3-methylpyridine-2-carboxylic acid with two equivalents of a strong base like lithium diisopropylamide (LDA) forms a dianion. scientificlabs.co.uk The first equivalent deprotonates the carboxylic acid, and the second deprotonates the C3-methyl group. This resulting dianion can then react with alkyl halides, such as 3-chlorobenzyl chloride, to achieve C-alkylation at the methyl position. scientificlabs.co.uk A similar strategy would apply to the methyl ester, where a single equivalent of a strong, non-nucleophilic base could selectively deprotonate the methyl group.
Another approach for the functionalization of methyl groups on pyridine rings is the direct C(sp³)–H allylic alkylation, which has been demonstrated for 2-alkylpyridines using Morita–Baylis–Hillman (MBH) carbonates. beilstein-journals.org This catalyst- and base-free method proceeds through a tandem nucleophilic substitution and aza-Cope rearrangement, offering a direct way to introduce allyl groups. beilstein-journals.org
Table 3: Conditions for C-Alkylation of the C3-Methyl Group
| Method | Base | Electrophile | Solvent | Key Intermediate |
|---|---|---|---|---|
| Deprotonation-Alkylation | Lithium Diisopropylamide (LDA) | Alkyl Halide (e.g., 3-chlorobenzyl chloride) | THF | Dianion |
The methyl group at the C3 position can be oxidized to a carboxylic acid, transforming this compound into a derivative of pyridine-2,3-dicarboxylic acid. This transformation is valuable for creating ligands for metal complexes or for further synthetic manipulations. Various oxidizing agents and conditions can be employed for this purpose.
Classical methods for the oxidation of alkylpyridines to pyridine carboxylic acids include the use of strong oxidizing agents like nitric acid at elevated temperatures. google.comcolab.ws For instance, the direct oxidation of 3-methylpyridine (3-picoline) to nicotinic acid (pyridine-3-carboxylic acid) has been achieved with nitric acid in a reactor at temperatures between 165 to 195 °C. colab.ws More modern and selective methods are also being developed, such as selective photoelectrocatalytic oxidation using WO₃ decorated nanotube-structured TiO₂ electrodes, which has been applied to the oxidation of 3-methylpyridine. rsc.org
Table 4: Oxidation Methods for the C3-Methyl Group
| Oxidizing System | Conditions | Product |
|---|---|---|
| Nitric Acid (HNO₃) | 165-195 °C, High Pressure | Methyl 3-carboxypyridine-2-carboxylate |
| Photoelectrocatalysis (WO₃/TiO₂) | UVA irradiation, Applied Potential | Methyl 3-carboxypyridine-2-carboxylate |
Derivatization for Enhanced Biological Activity or Spectroscopic Probes
The methyl ester at the C2 position is a versatile handle for derivatization, most commonly through its conversion to an amide. The direct amidation of esters or their parent carboxylic acids is a widely studied reaction due to the prevalence of the amide bond in pharmaceuticals and biologically active molecules. mdpi.comencyclopedia.pub
Modern methods allow for the direct coupling of the ester with an amine, often facilitated by a catalyst. Iron(III) chloride has been used as an inexpensive Lewis acid catalyst for the direct, solvent-free amidation of esters at 80 °C. mdpi.com This method is compatible with various primary and secondary amines. Alternatively, the corresponding carboxylic acid can be coupled with amines using peptide coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base. nih.govorganic-chemistry.org Silicon-based reagents such as methyltrimethoxysilane (B3422404) have also been shown to be effective for the direct amidation of carboxylic acids. nih.gov These methods provide access to a wide array of 3-methylpyridine-2-carboxamides, which can be screened for biological activity or used as spectroscopic probes.
Table 5: Conditions for Amide Formation from the C2-Ester
| Method | Reagents | Catalyst/Coupling Agent | Conditions |
|---|---|---|---|
| Direct Amidation of Ester | Primary/Secondary Amine | FeCl₃ | 80 °C, Solvent-free |
| Amidation of Carboxylic Acid | Primary/Secondary Amine, Hünig's Base | HBTU | Room Temperature, 1-2 h |
Schiff Base Formation and Reduction
The direct formation of a Schiff base (an imine) from this compound is not a standard transformation, as this reaction typically requires the condensation of a primary amine with an aldehyde or a ketone. The ester functional group in this compound does not readily react with amines to form the characteristic C=N double bond of a Schiff base. Therefore, a two-step synthetic modification of the starting material is necessary to generate a suitable precursor.
A common strategy involves the conversion of the methyl ester group into a formyl group (aldehyde). This can be achieved through a reduction of the ester to the corresponding primary alcohol, 3-methylpicolyl alcohol, followed by a controlled oxidation to yield 3-methylpyridine-2-carbaldehyde.
Once the aldehyde derivative is synthesized, it can readily undergo a condensation reaction with a variety of primary amines to form the target Schiff bases. researchgate.netjocpr.comopenresearchlibrary.org This reaction is typically catalyzed by a trace amount of acid and involves the removal of water to drive the equilibrium towards the imine product.
The resulting Schiff bases can be further derivatized through the reduction of the imine bond. This transformation converts the C=N double bond into a more flexible C-N single bond, yielding a secondary amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. acs.org This reduction step is a valuable method for producing diverse and structurally complex pyridine-containing secondary amines.
Table 1: Hypothetical Pathway for Schiff Base Formation and Reduction This table outlines the proposed reaction steps starting from a plausible aldehyde precursor, as the direct reaction with this compound is not feasible.
| Step | Reactants | Reagents/Conditions | Product Type |
|---|---|---|---|
| 1: Formation | 3-Methylpyridine-2-carbaldehyde + Primary Amine (R-NH₂) | Acid catalyst (e.g., acetic acid), Dean-Stark trap to remove H₂O | Schiff Base (Imine) |
| 2: Reduction | Schiff Base (from Step 1) | Sodium borohydride (NaBH₄) in Methanol | Secondary Amine |
Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloaddition)
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocycles from a 1,3-dipole and a dipolarophile. organic-chemistry.orgwikipedia.orgfu-berlin.de The pyridine ring of this compound can participate in such reactions after being converted into a reactive 1,3-dipole, specifically a pyridinium ylide. clockss.orgresearchgate.net
The generation of the pyridinium ylide is typically a two-step process. First, the pyridine nitrogen atom acts as a nucleophile, attacking an alkylating agent (e.g., an α-halo ester like methyl 2-bromoacetate) to form a quaternary pyridinium salt. nih.gov In the second step, a base is used to deprotonate the carbon atom adjacent to the newly introduced N-alkyl group, generating the pyridinium ylide in situ. nih.govresearchgate.net This ylide is a zwitterionic species with a positive charge on the nitrogen and a negative charge on the adjacent carbon, qualifying it as a 1,3-dipole. The presence of electron-withdrawing groups, such as the ester on the ylide precursor and on the pyridine ring, can stabilize the ylide and facilitate the reaction. nih.govresearchgate.net
Once formed, the pyridinium ylide can react with various dipolarophiles, such as activated alkynes (e.g., ethyl propiolate or dimethyl acetylenedicarboxylate), in a [3+2] cycloaddition reaction. This process leads to the formation of fused heterocyclic systems, most commonly substituted indolizine (B1195054) derivatives. nih.govnih.gov The reaction proceeds by the concerted addition of the 4π-electron system of the ylide to the 2π-electron system of the alkyne. organic-chemistry.org
Table 2: Representative Huisgen 1,3-Dipolar Cycloaddition of a Pyridinium Ylide This table outlines the general reaction for forming an indolizine derivative from a pyridinium salt precursor derived from the parent compound.
| Step | Reactant 1 (Ylide Precursor) | Reactant 2 (Dipolarophile) | Reagents/Conditions | Product Type |
|---|---|---|---|---|
| Ylide Generation & Cycloaddition | N-alkylated this compound salt | Alkynes (e.g., Ethyl propiolate) | Base (e.g., K₂CO₃), Solvent (e.g., Methanol) | Substituted Indolizine |
This reactivity profile highlights how the pyridine nucleus can be leveraged to create complex, fused heterocyclic systems through a well-established cycloaddition methodology.
Advanced Applications and Research Directions of Methyl 3 Methylpyridine 2 Carboxylate Derivatives
Medicinal Chemistry and Drug Discovery Research
The unique structural features of Methyl 3-methylpyridine-2-carboxylate make it a valuable starting material for developing novel therapeutic agents. Its derivatives have been investigated for a range of pharmacological activities, leading to the identification of potent molecules with potential for clinical development.
Development of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists
The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a key target in the development of treatments for obesity, as it plays a role in regulating food intake and energy balance. This compound and its analogs have emerged as important intermediates in the synthesis of MCH-R1 antagonists. nii.ac.jplookchem.com
Research has focused on creating novel classes of compounds that can effectively block this receptor. For instance, a close derivative, methyl 6-chloro-3-methylpyridine-2-carboxylate, serves as a key building block for developing pyrrolo[3,4-b]pyridin-7(6H)-one derivatives. lookchem.com A systematic structure-activity relationship (SAR) study of this series led to the identification of a highly potent MCH-R1 antagonist, the 2-[(4-fluorophenyl)thio] derivative. This particular compound not only showed high potency but also possessed favorable pharmacokinetic properties, including high metabolic stability and minimal impact on CYP isoforms and hERG, highlighting the utility of the this compound scaffold in designing drug candidates for metabolic disorders. lookchem.com
Anticancer and Antitumor Agents (e.g., against TNBC cell lines)
Derivatives of this compound have shown significant promise as anticancer agents, particularly against aggressive cancers like Triple-Negative Breast Cancer (TNBC). A series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, synthesized from a methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate precursor, were evaluated for their antitumor potential against two TNBC cell lines, MDA-MB-231 and MDA-MB-468. asianpubs.orgnih.gov
The studies revealed that three of the synthesized thieno[3,2-b]pyridine (B153574) derivatives exhibited notable antitumor activity against both TNBC cell lines. Importantly, these compounds showed little to no toxicity against the non-tumorigenic mammary epithelial cell line MCF-12A, suggesting a degree of selectivity for cancer cells. asianpubs.orgnih.gov
The most promising compound from the series, designated as 2e, was investigated further to understand its effects on cancer cell growth. nih.gov Treatment of MDA-MB-231 cells with compound 2e at its GI50 concentration (13 µM) resulted in a significant decrease in the number of viable cells. asianpubs.orgnih.gov This reduction in cell number was directly correlated with a decrease in the percentage of proliferating cells, as determined by a bromodeoxyuridine (BrdU) incorporation assay. nih.gov
| Compound | GI50 in MDA-MB-231 (µM) | GI50 in MDA-MB-468 (µM) |
|---|---|---|
| Compound 2e | 13 | Data Not Specified |
To further elucidate the mechanism of action, the effect of compound 2e on the cell cycle profile of MDA-MB-231 cells was assessed using flow cytometry. asianpubs.org The results indicated that the compound modulated the cell cycle distribution. asianpubs.orgnih.gov Specifically, treatment with compound 2e led to an increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S phase compared to control cells. While these changes were not reported as statistically significant, they suggest a potential mechanism involving the disruption of cell cycle progression. asianpubs.orgnih.gov
The antitumor efficacy of compound 2e was also evaluated in a more complex, three-dimensional biological system. asianpubs.org An in ovo graft model using the chick chorioallantoic membrane (CAM) was employed, where MDA-MB-231 cells were grafted to form tumors. nih.gov The results from this model were compelling, showing that compound 2e significantly reduced the size of the tumors compared to the control group. asianpubs.orgnih.gov This finding highlights the potential in vivo antitumor effect of this novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative and supports its further development as a potential anticancer agent. nih.gov
Anti-inflammatory Agent Development
The this compound scaffold is also being explored for the development of new anti-inflammatory drugs. The parent compound itself has been noted to possess anti-inflammatory properties, making it an interesting candidate for drug development. guidechem.com Furthermore, research into its derivatives has yielded compounds with significant anti-inflammatory activity.
One study detailed the synthesis of novel tetrahydrofuro[3,2-c]pyridine-2-carboxylate derivatives and evaluated their anti-inflammatory effects. asianpubs.org Several of these compounds were identified as excellent inhibitors of key inflammatory mediators. Specifically, compounds designated 5j, 5k, 5l, 5m, and 5n demonstrated potent inhibition of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2), all of which are pivotal in the inflammatory cascade. asianpubs.org Other related scaffolds, such as thieno[2,3-b]pyridine (B153569) derivatives, have also been investigated as novel anti-inflammatory agents with dual inhibitory mechanisms against COX-1/2 and 5-lipoxygenase (5-LOX). tandfonline.com
| Compound | Activity Profile |
|---|---|
| 5j | Excellent inhibitor of TNF-α, IL-6, and COX-2 |
| 5k | Excellent inhibitor of TNF-α, IL-6, and COX-2 |
| 5l | Excellent inhibitor of TNF-α, IL-6, and COX-2 |
| 5m | Excellent inhibitor of TNF-α, IL-6, and COX-2 |
| 5n | Excellent inhibitor of TNF-α, IL-6, and COX-2 |
Antimicrobial and Biofilm Inhibition Studies
The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Metal complexes incorporating pyridine-carboxylate ligands, structurally related to this compound, have shown promise in this area. While direct studies on the antimicrobial and antibiofilm activities of this compound derivatives are not extensively documented, the broader class of pyridine-carboxylate metal complexes has demonstrated significant potential.
For instance, ruthenium complexes with pyridazine-3-carboxylic acid have been shown to possess anti-biofilm activity against Pseudomonas aeruginosa PAO1. nih.govscilit.com These complexes were found to be more effective than the free ligand in inhibiting biofilm formation and also suppressed the production of the virulence factor pyoverdine. nih.govscilit.com Similarly, gallium(III) complexes with pyridine (B92270) carboxylates have exhibited significant antimicrobial activity, particularly against the multi-resistant bacterium P. aeruginosa. nih.gov
The antimicrobial efficacy of metal complexes is often attributed to the synergistic effect of the metal ion and the organic ligand. The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes. Once inside the cell, the complex can interfere with various cellular processes, leading to microbial death. Given these findings, it is highly probable that metal complexes of this compound derivatives could serve as a promising avenue for the development of novel antimicrobial and antibiofilm agents. Further research is warranted to synthesize and evaluate such complexes against a broad spectrum of pathogenic microorganisms.
Antithrombolytic Activity Investigations
Thrombotic disorders, such as heart attack and stroke, are a leading cause of morbidity and mortality worldwide. Antiplatelet agents are crucial in the prevention and treatment of these conditions. A recent study has highlighted the potential of N'-substituted-phenylmethylene-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazides as effective antiplatelet agents. nih.gov These compounds, which can be considered derivatives of a pyrazolopyridine scaffold, have demonstrated significant inhibition of human platelet aggregation induced by arachidonic acid. nih.gov
One of the most promising derivatives, compound 3a, was found to selectively inhibit thromboxane (B8750289) synthase (TXS), a key enzyme in the synthesis of thromboxane A2, a potent promoter of platelet aggregation. nih.gov In vivo studies in mice showed that this compound increased the survival rate in a pulmonary thromboembolism model and was associated with a lower bleeding risk compared to aspirin. nih.gov
While these promising findings are based on a pyrazolopyridine core, the structural similarities to this compound suggest that derivatives of the latter could also be explored for antithrombotic and antiplatelet activities. The pyridine-carboxylate moiety could be a key pharmacophore for interacting with targets in the coagulation cascade or platelet activation pathways.
Antiparasitic Agent Research (e.g., against Giardia lamblia)
Giardia lamblia is a protozoan parasite that causes giardiasis, a common intestinal infection. The emergence of drug-resistant strains necessitates the development of new antiparasitic agents. While there is a lack of direct research on this compound derivatives for the treatment of giardiasis, related heterocyclic compounds have shown significant promise.
For example, a study on 2-aryl-3-hydroxymethylimidazo[1,2-a]pyridines and -pyrimidines demonstrated their in vitro activity against G. lamblia trophozoites. nih.gov Several of these compounds exhibited efficacy comparable to the reference drug albendazole (B1665689) and showed synergistic effects when used in combination with it. nih.gov Another class of compounds, nitazoxanide (B1678950) analogs, has also been identified as potent anti-giardial agents, with some derivatives showing significantly greater potency than metronidazole (B1676534) and nitazoxanide, including against drug-resistant strains. mdpi.com These findings underscore the potential of nitrogen-containing heterocyclic scaffolds in the design of novel antiparasitic drugs. Future research could explore the synthesis and evaluation of this compound derivatives for their activity against G. lamblia and other parasites.
Enzyme Inhibition Studies
Enzyme inhibition is a fundamental mechanism of action for many therapeutic drugs. Coordination complexes of 2-amino-3-methylpyridine, a close structural analog of this compound, have been investigated for their enzyme inhibitory potential. Specifically, these complexes have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. mdpi.com
One of the synthesized copper complexes demonstrated the highest activity against both AChE and BChE, with IC50 values of 0.95 µg/mL and 0.87 µg/mL, respectively. mdpi.com These values are comparable to the standard drug galantamine, suggesting that such complexes could be promising candidates for further development as treatments for neurodegenerative disorders. mdpi.com The study highlights how the coordination of a metal ion to a pyridine-based ligand can lead to potent enzyme inhibitors.
| Compound/Complex | Target Enzyme | IC50 (µg/mL) |
| Copper complex of 2-amino-3-methylpyridine | Acetylcholinesterase (AChE) | 0.95 |
| Copper complex of 2-amino-3-methylpyridine | Butyrylcholinesterase (BChE) | 0.87 |
Catalysis and Coordination Chemistry
The unique electronic and structural properties of pyridine-carboxylate ligands make them highly valuable in the fields of catalysis and coordination chemistry.
Ligand Design for Metal Complex Synthesis
3-Methylpyridine-2-carboxylic acid, the carboxylic acid precursor to this compound, is a well-established ligand in the synthesis of a variety of metal complexes. It can coordinate with a range of metal ions, including copper(II), cobalt(II), nickel(II), and zinc(II), to form stable coordination compounds. The versatility of this ligand allows for the creation of complexes with diverse geometries and coordination environments.
Examples of metal complexes synthesized using 3-methylpyridine-2-carboxylic acid as a ligand include:
[Cu(3-Mepic)₂(4-pic)] and [Cu(3-Mepic)₂]·2H₂O
[Co(3-Mepic)₃]
[Ni(3-Mepic)₂(H₂O)₂]
bis(3-methyl-picolinato-κ² N,O)(1,10-phenanthroline)zinc(II) tetrahydrate
The ability of the pyridine nitrogen and the carboxylate oxygen atoms to chelate to a metal center results in the formation of stable five-membered rings, which is a favorable arrangement in coordination chemistry. This chelating ability, combined with the potential for further functionalization of the pyridine ring, makes this compound and its derivatives excellent candidates for the design of novel ligands for a wide array of applications.
| Metal Ion | Example Complex Formula |
| Copper(II) | [Cu(3-Mepic)₂(4-pic)] |
| Cobalt(II) | [Co(3-Mepic)₃] |
| Nickel(II) | [Ni(3-Mepic)₂(H₂O)₂] |
| Zinc(II) | bis(3-methyl-picolinato-κ² N,O)(1,10-phenanthroline)zinc(II) tetrahydrate |
Development of Novel Catalytic Systems
Metal complexes derived from pyridine carboxylic acids have demonstrated significant catalytic activity in a variety of organic transformations. While specific catalytic applications of this compound complexes are an area of ongoing research, the catalytic potential of related systems is well-established.
Nickel(II) complexes containing pyridine carboxylic acid ligands have been studied as catalysts in the oligomerization of olefins and cyclohexyl isocyanide. researchgate.netnih.gov These catalytic systems have shown high efficiency under certain conditions. nih.gov For example, some of the newly developed nickel(II) catalytic systems have demonstrated very high efficiency (99%) in the oligomerization of cyclohexyl isocyanide. nih.gov
Furthermore, zinc(II) complexes based on pyridine-2-carboxylic acid derivatives have been shown to be active catalysts for the oxidation of benzyl (B1604629) alcohol. semanticscholar.orgbohrium.com A trinuclear Zn(II) complex exhibited good catalytic activity for the oxidation of benzyl alcohol to benzaldehyde (B42025) using molecular oxygen as a green oxidant. semanticscholar.orgbohrium.com These examples highlight the potential for developing novel and efficient catalytic systems based on metal complexes of this compound for a range of important chemical transformations.
Materials Science Applications of this compound Derivatives
Derivatives of this compound are emerging as versatile building blocks in materials science. The inherent electronic and structural properties of the pyridine-2-carboxylate scaffold, combined with the potential for functionalization at the 3-methyl position and the ester group, allow for the design of advanced materials with tailored functions. These applications span across optical materials, liquid crystals, and chemical sensing, leveraging the unique characteristics of the pyridine core.
Applications in Optical Materials
The pyridine ring, a core component of this compound, is a well-established motif in the design of nonlinear optical (NLO) materials. Organic compounds with extensive delocalized π-electron systems are of significant interest for their large NLO susceptibility, which is crucial for applications in photonic devices and ultra-fast optical signal processing. The NLO response in these organic molecules is related to the relocation of π-electrons under an applied electric field.
Pyridine derivatives, particularly those functionalized to create a donor-acceptor (D-π-A) structure, can exhibit significant third-order nonlinear optical properties. For instance, studies on 2-amino-6-methylpyridinium salicylate (B1505791) have demonstrated notable NLO characteristics, including a nonlinear refractive index and absorption coefficient. researchgate.net The pyridine nitrogen acts as an electron acceptor, and by incorporating electron-donating groups elsewhere on the ring system, a strong intramolecular charge transfer can be induced, enhancing the NLO response. researchgate.net
The this compound framework serves as a valuable precursor for such materials. The carboxylate group can be modified to link to other chromophores, and the pyridine ring itself can be further functionalized to tune the electronic properties. Research into metal-organic frameworks (MOFs) has also highlighted the use of pyridine-carboxylate ligands in creating materials with properties like second-harmonic generation (SHG), a key NLO phenomenon. rsc.org
Table 1: Nonlinear Optical Properties of a Related Pyridine Derivative
| Property | Value | Reference Compound |
|---|---|---|
| Nonlinear Refractive Index (n₂) | 10⁻⁸ cm²/W | 2-amino 6-methylpyridinium salicylate |
| Nonlinear Absorption Coefficient (β) | 10⁻⁴ cm/W | 2-amino 6-methylpyridinium salicylate |
| Third-Order NLO Susceptibility (χ³) | 10⁻⁶ esu | 2-amino 6-methylpyridinium salicylate |
This table presents data for a related pyridinium (B92312) compound to illustrate the potential of the pyridine scaffold in NLO applications. researchgate.net
Chiral Dopants for Liquid Crystals
The introduction of chirality into an achiral liquid crystal host, typically a nematic phase, results in the formation of a chiral nematic (or cholesteric) phase. This is achieved by adding a small amount of a chiral dopant. mdpi.com Pyridine-based structures are frequently employed in the design of these chiral dopants due to their rigid, rod-like molecular shape, which is conducive to integration within liquid crystal phases. tandfonline.comrsc.org
The process involves transmitting the molecular chirality of the dopant to the entire liquid crystal system, resulting in a helical arrangement of the liquid crystal molecules. mdpi.com The handedness (left or right) of the resulting helix is dependent on the specific chiral interactions between the dopant and the host molecules. mdpi.com
Table 2: Examples of Pyridine-Based Liquid Crystal Systems
| Compound Type | Induced Phase | Key Structural Feature |
|---|---|---|
| Chloro-substituted pyridine with (S)-2-methylbutoxy chain | Chiral Nematic (N*) | Three-aromatic-ring core with chiral end group. tandfonline.com |
| Bromo-substituted pyridine with (S)-3,7-dimethyloctyloxy chain | Smectic A (SmA) | Three-aromatic-ring core with chiral end group. tandfonline.com |
Anion Receptor Design and Sensing
The pyridine-2-carboxylate moiety is a fundamental component in the architecture of sophisticated anion receptors. By converting the ester group of this compound into amide functionalities, highly effective and selective anion binding sites can be created. Specifically, the pyridine-2,6-dicarboxamide scaffold has been extensively studied for its ability to bind and sense anions. nih.govnih.gov
Furthermore, these anion-binding events can be coupled with a signaling mechanism, such as fluorescence quenching, to create a sensor. nih.govrsc.org The binding of an anion within the receptor's cavity can perturb the electronic properties of an integrated fluorophore, leading to a detectable change in its emission. For example, dicationic N,N'-bis(quinolyl)pyridine-2,6-dicarboxamide derivatives show efficient fluorescence quenching upon binding with various anions, including halides and nucleotides, even in water. rsc.org This allows for the fluorescent sensing of anions in the micromolar concentration range. nih.gov The high affinity and selectivity are attributed to the preorganized structure, the acidity of the N-H protons, and electrostatic effects. nih.gov
Table 3: Anion Binding by Pyridine-2,6-dicarboxamide Derivatives
| Receptor Type | Target Anions | Sensing Mechanism | Solvent |
|---|---|---|---|
| Dicationic N,N'-bis(pyridyl)pyridine-2,6-dicarboxamide | Cl⁻, Urea, Amides | ¹H NMR Titration | MeCN. nih.gov |
| Dicationic N,N'-bis(quinolyl)pyridine-2,6-dicarboxamide | Halides, Acetate (B1210297), Nucleotides | Fluorescence Quenching | Water. rsc.org |
Future Perspectives and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The development of efficient and innovative synthetic routes is crucial for the accessibility and derivatization of methyl 3-methylpyridine-2-carboxylate. While classical methods for pyridine (B92270) synthesis exist, modern organic chemistry offers several promising avenues for novel and more efficient synthetic strategies.
Palladium-Catalyzed Carbonylation: A significant advancement in the synthesis of aromatic esters is the use of palladium-catalyzed carbonylation reactions. researchgate.netresearchgate.net This methodology could be applied to a suitable precursor, such as 2-halo-3-methylpyridine. The reaction would involve the introduction of a carbonyl group using carbon monoxide in the presence of methanol (B129727) and a palladium catalyst, potentially offering a high-yield and direct route to the target compound. researchgate.netdiva-portal.org The efficiency of such reactions can be tuned by the choice of ligands, bases, and reaction conditions. researchgate.net
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comrsc.org The synthesis of pyridine derivatives has been shown to be amenable to microwave irradiation. davidpublisher.comrsc.orgmdpi.com Future research could focus on developing a microwave-assisted protocol for the synthesis of this compound, which would be particularly beneficial for the rapid generation of derivatives for screening purposes. rsc.org
Flow Chemistry: Continuous flow chemistry offers several advantages over batch processing, including improved safety, scalability, and reaction control. The synthesis of various heterocyclic compounds, including pyridines, has been successfully demonstrated using flow reactors. mdpi.combeilstein-journals.orgacs.org A continuous flow process for the synthesis of this compound could be developed, potentially involving the reaction of precursors pumped through a heated coil or a packed-bed reactor containing a catalyst. beilstein-journals.orgresearchgate.net This approach would be highly valuable for the large-scale production of the compound.
| Synthetic Approach | Potential Advantages | Key Precursor Example |
| Palladium-Catalyzed Carbonylation | High yield, direct functionalization | 2-halo-3-methylpyridine |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | 2,6-dimethylpyridine (for precursor) |
| Flow Chemistry | Scalability, enhanced safety, precise control | Enaminones and ethynyl (B1212043) ketones |
Advanced Characterization Techniques Integration
Thorough characterization is essential to understand the structural and electronic properties of this compound and its derivatives. Beyond standard spectroscopic methods like NMR and IR, several advanced techniques can provide deeper insights.
Single-Crystal X-ray Diffraction: For unambiguous structural elucidation, single-crystal X-ray diffraction is the gold standard. researchgate.netnih.gov While obtaining suitable crystals can be challenging, the resulting three-dimensional structure provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov This technique would be particularly valuable for characterizing coordination complexes or derivatives of the title compound. mdpi.com
Ion Mobility-Mass Spectrometry (IM-MS): IM-MS is an advanced analytical technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.gov This can be particularly useful for separating isomers and conformers of pyridine derivatives. acs.orgsid.ir The integration of IM-MS would allow for a more detailed analysis of complex mixtures containing this compound and its derivatives, providing information on their gas-phase conformations.
Computational Studies (DFT): Density Functional Theory (DFT) calculations have become an indispensable tool in modern chemistry for predicting and understanding molecular properties. sid.irnih.gov DFT can be used to calculate the optimized geometry, electronic structure, vibrational frequencies, and other properties of this compound. mdpi.comresearchgate.net These theoretical studies can complement experimental data and provide insights into the molecule's reactivity and potential interactions. nih.govresearchgate.net
| Characterization Technique | Information Gained | Relevance to Research |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, intermolecular interactions | Unambiguous confirmation of structure, analysis of packing |
| Ion Mobility-Mass Spectrometry | Separation of isomers/conformers, collisional cross-section | Detailed analysis of complex mixtures, gas-phase structure |
| Density Functional Theory (DFT) | Optimized geometry, electronic properties, reactivity | Prediction of properties, understanding of reaction mechanisms |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity (SAR) or physical properties (SPR) is crucial for their rational design and application.
SAR in Medicinal Chemistry: The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.govdntb.gov.ua Systematic modification of the this compound core, for instance, by introducing different substituents on the pyridine ring or modifying the ester group, can lead to the discovery of new bioactive molecules. For example, studies on other pyridine-carboxylates have shown that such modifications can significantly impact their ability to inhibit enzymes. nih.gov Future research will likely involve synthesizing a library of derivatives and screening them for various biological activities, such as anticancer or antimicrobial effects, to establish clear SAR trends. arabjchem.org
SPR for Materials Science: The physical and chemical properties of materials derived from this compound are directly linked to their molecular structure. For instance, the coordination properties of the molecule, which are dictated by the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, will determine the structure and properties of any resulting metal-organic frameworks (MOFs). sigmaaldrich.com Computational studies can be employed to predict how changes in the molecular structure will affect properties like thermal stability, porosity, and electronic characteristics of these materials. sid.ir
Development of Multi-Targeting Therapeutic Agents
The concept of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. researchgate.net The pyridine nucleus is a versatile scaffold that has been incorporated into multi-target drug candidates. nih.gov
The structural features of this compound make it an attractive starting point for the design of multi-target agents. The pyridine ring can be functionalized to interact with one target, while the ester group can be modified to bind to another. For example, derivatives could be designed to simultaneously inhibit two different enzymes involved in a disease pathway. Future research in this area would involve the rational design of such molecules, followed by their synthesis and biological evaluation against a panel of relevant targets.
Applications in Supramolecular Chemistry and Nanomaterials
The ability of this compound to act as a ligand for metal ions opens up possibilities for its use in supramolecular chemistry and the construction of novel materials.
Coordination Complexes and Metal-Organic Frameworks (MOFs): Pyridine carboxylic acids and their esters are excellent ligands for the construction of coordination complexes and MOFs. nih.govrsc.orguniversityofgalway.ieresearchgate.net The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of extended, porous structures. sigmaaldrich.comnih.govresearchgate.net These MOFs can have applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net Future research could involve the systematic synthesis and characterization of MOFs using this compound or its parent carboxylic acid as the organic linker. nih.govuniversityofgalway.ie
While direct applications in nanomaterials are still an emerging area, the use of these MOFs as precursors for the synthesis of nanostructured materials is a plausible future direction. For example, the controlled thermal decomposition of a MOF containing this compound could lead to the formation of metal oxide nanoparticles with controlled size and morphology.
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
To efficiently explore the chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are powerful tools.
Combinatorial Synthesis: Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, known as a library. acs.org By employing solid-phase synthesis or solution-phase parallel synthesis, a diverse library of derivatives of this compound can be generated. For example, a 2-halo-3-methylpyridine precursor could be attached to a solid support, followed by a series of reactions to introduce diversity at different positions of the molecule.
High-Throughput Screening: Once a library of derivatives has been synthesized, HTS can be used to rapidly screen these compounds for a desired biological activity or property. This approach significantly accelerates the discovery process for new drug candidates or materials with specific functionalities. The combination of combinatorial synthesis and HTS represents a key future direction for unlocking the full potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 3-methylpyridine-2-carboxylate with high diastereoselectivity?
- A diastereoselective synthesis approach involves using methyl (2R*,3R*)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates as intermediates. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to favor the desired stereochemistry. For example, using polar aprotic solvents like DMF at controlled temperatures (60–80°C) enhances selectivity. Post-synthesis purification via column chromatography or recrystallization improves yield .
- Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using X-ray crystallography or NMR-based NOE experiments.
Q. How can crystallographic data for this compound derivatives be accurately refined?
- The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. For high-resolution data, employ twin refinement in SHELXL to address twinning issues. Use programs like APEX2 for data collection and SAINTPlus for integration, ensuring proper scaling and absorption corrections .
- Data Contradiction Analysis : If residual electron density peaks persist after refinement, check for disordered solvent molecules or partial occupancy of atoms. Validate using the R-factor convergence and goodness-of-fit (GoF) metrics .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- FT-IR and Raman Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, pyridine ring vibrations).
- NMR : Use ¹H/¹³C NMR to confirm regiochemistry and detect diastereomers via splitting patterns (e.g., coupling constants in NOESY).
- Elemental Analysis : Validate purity (>95%) and molecular formula consistency .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data for pyridine-carboxylate coordination complexes?
- For copper(II) or cobalt(II) complexes, employ density functional theory (DFT) to model electronic structures and compare calculated vibrational spectra (IR/Raman) with experimental data. Use software like Gaussian or ORCA to predict ligand field stabilization energies and spin states .
- Case Study : Discrepancies in magnetic susceptibility data for cobalt complexes can arise from spin-orbit coupling effects, which DFT+U methods can address .
Q. What strategies optimize the stability of this compound in hygroscopic intermediates?
- Store intermediates under inert atmospheres (N₂/Ar) with molecular sieves. For moisture-sensitive steps, use anhydrous solvents (e.g., THF, CH₂Cl₂) and low-temperature (−20°C) quenching. Monitor degradation via HPLC-MS .
- Experimental Design : Conduct stability studies under varying pH, humidity, and temperature to identify degradation pathways.
Q. How do ring-puckering dynamics influence the reactivity of pyrrolidine-fused pyridine-carboxylates?
- Apply Cremer-Pople puckering parameters to quantify non-planarity in five-membered rings. Use X-ray data to calculate puckering amplitudes (q) and phase angles (φ). For example, a q > 0.5 Å indicates significant puckering, which may sterically hinder nucleophilic attacks .
- Data Analysis : Correlate puckering metrics with reaction rates in SN2 or cycloaddition reactions to establish structure-reactivity relationships .
Methodological Resources
-
Crystallography Tools :
Program Application Reference SHELXL Refinement of small molecules ORTEP-3 Thermal ellipsoid plotting WinGX Crystallographic data suite -
Spectroscopic Data :
Technique Key Peaks for this compound ¹H NMR δ 2.5–3.0 (CH₃), δ 8.0–8.5 (pyridine-H) IR 1705 cm⁻¹ (ester C=O), 1580 cm⁻¹ (C=N)
Key Challenges and Solutions
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
